molecular formula C9H13F3N2O B2953894 1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole CAS No. 1856073-96-5

1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Cat. No.: B2953894
CAS No.: 1856073-96-5
M. Wt: 222.211
InChI Key: BKPBXHGUPMKADF-UHFFFAOYSA-N
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Description

1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is a compound with the molecular formula C9H13F3N2O and a molecular weight of 222.21 g/mol . This compound features a pyrazole ring substituted with an ethyl group and a trifluoropropoxy methyl group, making it a unique structure in the realm of fluorinated organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole typically involves the reaction of ethyl pyrazole with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The trifluoropropoxy group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can introduce or modify functional groups on the pyrazole ring.

Mechanism of Action

The mechanism of action of 1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole stands out due to its unique combination of a pyrazole ring and a trifluoropropoxy methyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-ethyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F3N2O/c1-2-14-5-3-8(13-14)7-15-6-4-9(10,11)12/h3,5H,2,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPBXHGUPMKADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)COCCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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